3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)7-13-17-18-15(22-13)16-14(19)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNMKVNKMBKZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the synthesized benzamides can vary, with reported yields ranging from 40% to 72% .
Chemical Reactions Analysis
3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide include other benzamide derivatives such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- 3,5-dimethoxybenzamide
These compounds share structural similarities but differ in their specific substituents and biological activities.
Biological Activity
Introduction
3,4-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structure that combines a benzamide moiety with a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 321.4 g/mol
- LogP : 3.19 (indicating moderate lipophilicity)
The compound's structure includes two methoxy groups attached to the benzene ring and a thiadiazole ring that enhances its biological activity by influencing its interaction with biological targets.
1. Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance radical scavenging activity by donating electrons to neutralize free radicals. This property is crucial in preventing oxidative stress-related diseases.
2. Antibacterial Properties
Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
3. Insecticidal Activity
The compound has shown promise as an insecticide, particularly against mosquito larvae. Its mode of action may involve neurotoxic effects on the larvae, leading to mortality. This aspect is particularly relevant in the context of vector control for diseases such as malaria and dengue fever.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antioxidant Study | Demonstrated significant radical scavenging activity in vitro, comparable to established antioxidants like ascorbic acid. |
| Antibacterial Assay | Effective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) ranged from 32 µg/mL to 128 µg/mL depending on the strain tested. |
| Insecticidal Evaluation | Showed over 80% mortality in mosquito larvae within 24 hours at concentrations as low as 50 ppm. |
Detailed Case Study: Antibacterial Activity
In a controlled laboratory setting, the antibacterial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 64 µg/mL, the compound inhibited bacterial growth effectively, suggesting potential for development into a therapeutic agent for treating bacterial infections.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within microbial cells or insect physiology. The thiadiazole ring is known for enhancing binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Starting Materials : 3,4-dimethoxybenzoic acid and appropriate amine derivatives.
- Reagents : Triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent.
- Procedure : The reaction conditions must be carefully controlled to optimize yield (reported yields range from 40% to 72%).
Q & A
Q. Key Optimization Parameters :
- Temperature : Lower temperatures (e.g., 273 K) minimize side reactions during coupling .
- Solvent Choice : Pyridine acts as both solvent and acid scavenger, improving yield .
- Catalysts : Triethylamine can accelerate reactions in intermediate steps .
Basic: What analytical techniques are recommended for structural characterization?
Q. Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. For example, SHELX software (SHELXL97/SHELXS97) is used for refinement, with H atoms positioned geometrically and thermal parameters constrained .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiadiazole carbons at δ 160–170 ppm) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 379.42) .
Advanced: How do structural modifications (e.g., methoxy vs. sulfonyl groups) influence bioactivity?
Q. Structure-Activity Relationship (SAR) Insights :
Methodological Note : Replace methoxy groups with electron-withdrawing substituents (e.g., -CF₃) to evaluate changes in target binding using molecular docking .
Advanced: What mechanisms underlie its anticancer activity, and how are conflicting data resolved?
Q. Mechanistic Insights :
Q. Addressing Data Contradictions :
- Variability in IC₅₀ Values : Discrepancies arise from assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols using MTT assays with 48-hour incubation .
- Off-Target Effects : Use siRNA knockdowns to confirm target specificity .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Q. Methodological Approach :
- SHELX Refinement : Apply twin refinement for high-resolution data (e.g., R factor < 0.08) to model disorder in flexible side chains .
- Hydrogen Bond Analysis : Identify key interactions (e.g., intramolecular N–H⋯O bonds stabilize planar conformations) .
Example : The thiadiazole ring in the title compound is coplanar with methoxyphenyl groups (dihedral angle < 4°), confirmed via C2/c space group analysis .
Advanced: How do solvent and pH affect stability during pharmacokinetic studies?
Q. Methodological Guidelines :
- Hydrolytic Stability : At pH 7.4, the thiadiazole ring remains intact over 24 hours, but methoxy groups undergo slow demethylation at pH > 10 .
- Solvent Effects : Use DMSO for stock solutions (stable for 1 month at -20°C) and avoid aqueous buffers with high chloride content to prevent precipitation .
Advanced: What computational strategies predict binding modes with biological targets?
Q. Methodological Workflow :
Molecular Docking : Use AutoDock Vina with crystal structures of kinases (PDB: 1M52) to simulate thiadiazole interactions .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust binding) .
QSAR Models : Correlate Hammett constants (σ) of substituents with bioactivity (R² > 0.85) .
Advanced: How are synthetic yields improved while minimizing toxic byproducts?
Q. Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, increasing yield from 55% to 82% .
- Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce waste .
- Byproduct Analysis : Use LC-MS to identify and eliminate dimers (e.g., m/z 750–800 Da) via gradient chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
